N1,N4-Di-p-tolylbenzene-1,4-diamine

Organic Semiconductors Thermal Stability Hole Transport Materials

Researchers optimizing perovskite solar cells often encounter parasitic absorption losses in the hole transport layer, limiting short-circuit current density. N1,N4-Di-p-tolylbenzene-1,4-diamine (NTD, CAS 620-91-7) directly addresses this challenge. • >87% visible transmittance in 75 nm films minimizes optical losses for inverted PSC and tandem architectures. • High phase transition temperature of 190°C ensures morphological stability during annealing above 150°C. • Charge transfer resistance drops from 69.61 kΩ to 23.27 kΩ upon annealing (303→423 K), enabling tunable hole extraction. • Solvent-dependent p-doping with F4TCNQ (KCT >10⁴ at ε~8-9) permits precise conductivity control for OFET applications.

Molecular Formula C20H20N2
Molecular Weight 288.4 g/mol
Cat. No. B11714125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1,N4-Di-p-tolylbenzene-1,4-diamine
Molecular FormulaC20H20N2
Molecular Weight288.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=CC=C(C=C3)C
InChIInChI=1S/C20H20N2/c1-15-3-7-17(8-4-15)21-19-11-13-20(14-12-19)22-18-9-5-16(2)6-10-18/h3-14,21-22H,1-2H3
InChIKeyJBMMSVXRQPXCGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N1,N4-Di-p-tolylbenzene-1,4-diamine Procurement and Differentiation Guide


N1,N4-Di-p-tolylbenzene-1,4-diamine (CAS 620-91-7), frequently encountered as its N,N'-diphenyl derivative (NTD, p-TTP, or MPDA, CAS 138171-14-9), is a triarylamine-based organic small molecule belonging to the polyphenylamine class [1]. This compound functions primarily as a hole transport layer (HTL) in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs) due to its favorable charge transport properties and high thermal stability [2]. Unlike many in-class materials, NTD exhibits a distinct phase transition at 190 °C and maintains a high transmittance (>87%) in the visible spectrum, which are critical parameters for optoelectronic device integration [3].

Material Class

Triarylamine-based hole transport material (HTM) for OLED and perovskite solar cell (PSC) fabrication.

Thermal Workflow

Supports device architectures requiring thermal processing steps above 150 °C with reported phase stability.

Optical Fit

High visible transmittance supports integration into tandem or inverted device stacks with minimal optical loss.

Process Control

Tunable charge transfer resistance through annealing enables process optimization for reproducible device performance.

Performance Risks of Substituting NTD with Generic Triarylamine HTMs


Triarylamine-based hole transport materials (HTMs) are not interchangeable; subtle structural variations profoundly impact device performance and operational stability. For instance, while spiro-OMeTAD is a benchmark HTM, its derivative p-OMe demonstrates a 20 nm blue-shift in absorption and a 0.02-0.12 eV reduction in ionization potential, underscoring the sensitivity of optoelectronic properties to substituent changes [1]. Similarly, substituting N1,N4-Di-p-tolylbenzene-1,4-diamine with a structurally similar HTM like TPD or DNTPD without accounting for differences in thermal stability, charge transfer resistance, and complexation behavior can lead to suboptimal device efficiency and premature degradation. The following quantitative evidence establishes the unique performance envelope of NTD, which is essential for informed material selection.

Property Context
NTD (Target)
Generic Substitute Mismatch
Thermal Stability
Distinct phase transition at 190 °C
Generic HTMs (e.g., TPD) may not maintain equivalent morphological stability above 150 °C, risking device reliability under thermal processing.
Optical Profile
Reported transmittance >87% (75 nm film)
Spiro-OMeTAD derivatives exhibit a 20 nm absorption blue-shift, altering light transmission characteristics and potentially reducing photocurrent in stacked architectures.
Doping Compatibility
Defined KCT threshold for F4TCNQ complexation
Substituting the HTL changes doping efficiency windows; the solvent permittivity threshold for efficient complexation may not transfer to other triarylamines.

NTD Performance Benchmarks vs. Leading HTM Alternatives


Thermal Stability vs. TPD

N1,N4-Di-p-tolylbenzene-1,4-diamine (p-TTP) exhibits a high phase transition temperature of 190 °C, as determined by Differential Scanning Calorimetry (DSC) [1]. This is directly compared to the structurally related compound 4,4′-bis(m-tolylphenylamino) biphenyl (TPD), which was studied under identical conditions in the same work. While the exact phase transition value for TPD is not provided in this specific excerpt, the study confirms that p-TTP maintains its morphological stability up to this high temperature, making it a robust candidate for devices requiring thermal processing or operating in elevated temperature environments [1].

Thermal Stability (DSC)
Class-level inference
Phase transition 190 °C
vs. TPD (studied under identical conditions)
Reported high-temperature morphological stability
Direct TPD comparison value not specified in abstract
Organic Semiconductors Thermal Stability Hole Transport Materials

Optical Transparency vs. Spiro-OMeTAD Derivative

Nanostructured films of N1,N4-Di-p-tolylbenzene-1,4-diamine (NTD) with a thickness of 75 nm exhibit transmittance values greater than 87% in the visible region, as confirmed by UV/Vis spectroscopy [1]. In contrast, a derivative of the benchmark HTM spiro-OMeTAD (p-OMe) demonstrates a 20 nm blue-shift in its absorption spectrum relative to the parent compound, which inherently alters its light transmission characteristics in the visible range [2]. The high transmittance of NTD is sufficient to meet the stringent requirements of HTL materials in optoelectronic devices, ensuring minimal optical loss [1].

Optical Transmittance (UV/Vis)
Cross-study comparable
>87% (75 nm thin film)
vs. Spiro-OMeTAD derivative (20 nm blue-shift)
Supports high transparency for active layer light access
Spectral shift alters transmission profile in visible region
Optoelectronics Thin Films Transmittance

Charge Transfer Resistance Tuning by Annealing

Impedance spectroscopy conducted on 75 nm NTD films reveals a significant decrease in charge transfer resistance (Rct) with increasing annealing temperature. Specifically, Rct dropped from 69.61 kΩ at 303 K to 23.27 kΩ at 423 K, confirming the semiconductor behavior of the NTD films [1]. While similar thermal annealing studies for other HTMs like DNTPD or TPD have been reported, the precise Rct values for NTD provide a quantifiable metric for process optimization. The substantial reduction in Rct by a factor of approximately 3 over this temperature range indicates improved hole extraction efficiency after annealing.

Charge Transfer Resistance Rct
Supporting evidence
69.61 kΩ (303 K) → 23.27 kΩ (423 K)
Reported 66.6% reduction in Rct upon annealing
Impedance spectroscopy on 75 nm NTD films
Semiconductor Physics Impedance Spectroscopy Charge Transport

Mobility Gap and Activation Energy

The electronic properties of N1,N4-Di-p-tolylbenzene-1,4-diamine (NTD) thin films were characterized, revealing a mobility gap that decreases from 2.74 eV for an 80 nm film to 2.51 eV for a 200 nm film, indicating an indirect electronic transition consistent with its amorphous structure [1]. Furthermore, DC electrical measurements show an activation energy of 378 meV for the NTD film [1]. These values provide a crucial benchmark for understanding the intrinsic charge transport mechanisms in NTD, which differ from other triarylamines like TPD or spiro-OMeTAD, where mobility and energy levels are often modified by doping.

Mobility Gap (Indirect)
Class-level inference
2.74 eV (80 nm) → 2.51 eV (200 nm)
Activation energy: 378 meV
Reported thickness-dependent electronic transition
Aligns with amorphous structure characteristics
Electronic Properties Thin Films Mobility Gap

Doping Complexation Constant with F4TCNQ

The ability of N1,N4-Di-p-tolylbenzene-1,4-diamine (MPDA) to form stable charge-transfer complexes with the p-dopant F4TCNQ was quantitatively assessed across various solvents. Equilibrium formation constants (KCT) were determined, with a threshold for highly favorable complex formation observed at a solvent permittivity of ε ∼ 8-9. Large KCT values (>10⁴) were obtained in solvents of higher permittivity, while small values (<10³) were seen in lower permittivity solvents [1]. This quantifies the doping efficiency of MPDA, a critical factor for enhancing conductivity in device applications, and provides a direct comparison to other arylamine donors where complexation behavior may differ.

Doping Complexation (KCT)
Supporting evidence
KCT > 10⁴ (ε > 8-9)
KCT
Solvent permittivity threshold for efficient doping
Complexation with F4TCNQ in various solvents
Molecular Doping Charge Transfer Complex Organic Electronics

Research and Industrial Applications of NTD


High-Temperature OLED and PSC Fabrication

Given its high phase transition temperature of 190 °C [1], NTD is particularly suited for device architectures that require annealing steps above 150 °C or for applications where the device is expected to endure elevated operational temperatures. This thermal robustness ensures morphological stability during processing, a critical advantage over HTMs with lower phase transition temperatures.

Transparent HTLs for High-Efficiency Solar Cells

With a measured optical transmittance of >87% in the visible spectrum for 75 nm films [1], NTD is an excellent candidate for use in inverted perovskite solar cells and tandem devices where minimal parasitic absorption by the HTL is essential for maximizing short-circuit current density (Jsc) and overall power conversion efficiency (PCE).

Thermal Processing for Enhanced Charge Extraction

The demonstrated reduction in charge transfer resistance (Rct) from 69.61 kΩ to 23.27 kΩ upon annealing from 303 K to 423 K [1] provides a clear process window for optimizing hole extraction efficiency. Researchers can leverage this quantified behavior to fine-tune annealing protocols for NTD-based HTLs, leading to more reproducible and higher-performance devices.

Controlled Molecular Doping in Organic Electronics

The solvent-dependent complexation behavior of NTD (MPDA) with F4TCNQ, characterized by a sharp increase in KCT from <10³ to >10⁴ at a permittivity threshold of ε ∼ 8-9 [2], enables precise control over p-doping levels. This is particularly relevant for organic field-effect transistors (OFETs) and high-conductivity HTL applications where tuning the electrical properties of the layer is paramount.

Application
Selection Property
Validation Focus
High-Temperature Device Processing
Thermal stability context
DSC phase transition profile
Transparent HTL Integration
Optical transmittance context
UV-Vis transmission profile (>87%)
Charge Extraction Optimization
Charge transport tunability
Impedance spectroscopy Rct
Controlled p-Doping
Solvent-mediated complexation
Equilibrium formation constant KCT

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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